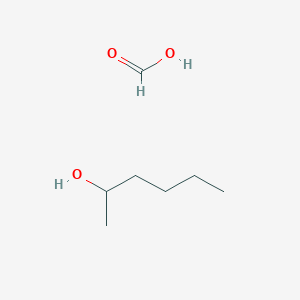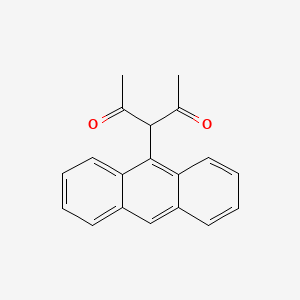![molecular formula C14H28N6O2 B14311870 N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide CAS No. 114491-72-4](/img/structure/B14311870.png)
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bis(dimethylamino)methylidene groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a suitable butanediamide precursor under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a strong, anhydrous acid to facilitate the formation of the bis(dimethylamino)methylidene groups .
Industrial Production Methods
Industrial production of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex amides and related compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylamino)methane: An aminal and ditertiary amine with similar structural features.
N,N,N’,N’-Tetramethylformamidinium chloride: Used in similar applications as a reagent in organic synthesis.
Eschenmoser’s salt: Another reagent with comparable uses in chemical reactions.
Uniqueness
N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide is unique due to its specific structural configuration and the presence of two bis(dimethylamino)methylidene groups This gives it distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
114491-72-4 |
|---|---|
Formule moléculaire |
C14H28N6O2 |
Poids moléculaire |
312.41 g/mol |
Nom IUPAC |
N,N'-bis[bis(dimethylamino)methylidene]butanediamide |
InChI |
InChI=1S/C14H28N6O2/c1-17(2)13(18(3)4)15-11(21)9-10-12(22)16-14(19(5)6)20(7)8/h9-10H2,1-8H3 |
Clé InChI |
AMRJJEABROMJMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC(=O)CCC(=O)N=C(N(C)C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


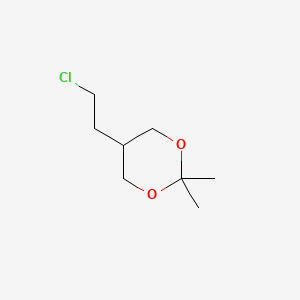
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
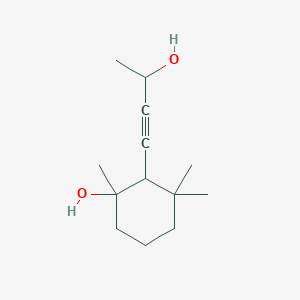
![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
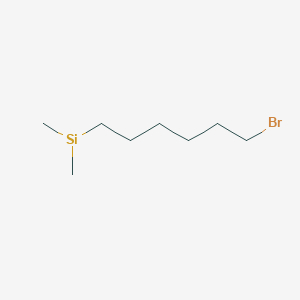
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
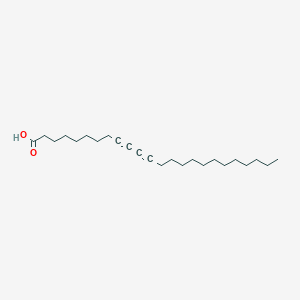
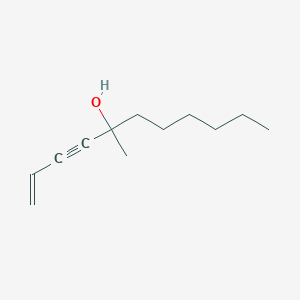
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)

